molecular formula C4H6O2 B019804 Vinyl-13C2 acetate CAS No. 106139-40-6

Vinyl-13C2 acetate

Cat. No. B019804
M. Wt: 88.07 g/mol
InChI Key: XTXRWKRVRITETP-ZKDXJZICSA-N
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Patent
US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
Step Two
Name
Quantity
188 mL
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in advance to −4° C.
ADDITION
Type
ADDITION
Details
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then rapidly cooled again to −2° C
ADDITION
Type
ADDITION
Details
3 minutes after addition of the mixture the reaction mixture, which
Duration
3 min
CUSTOM
Type
CUSTOM
Details
the product precipitated as little as 5 minutes later
CUSTOM
Type
CUSTOM
Details
After 40 minutes reaction time at −2° C. the temperature
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
was increased to 25° C. over a period of 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was then separated by suction filtration
WASH
Type
WASH
Details
washed with distilled water until the filtrate
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
a neutral reaction
CUSTOM
Type
CUSTOM
Details
The moist product was dried to a solids content of at least 98%, initially at 22° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)O
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
Step Two
Name
Quantity
188 mL
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in advance to −4° C.
ADDITION
Type
ADDITION
Details
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then rapidly cooled again to −2° C
ADDITION
Type
ADDITION
Details
3 minutes after addition of the mixture the reaction mixture, which
Duration
3 min
CUSTOM
Type
CUSTOM
Details
the product precipitated as little as 5 minutes later
CUSTOM
Type
CUSTOM
Details
After 40 minutes reaction time at −2° C. the temperature
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
was increased to 25° C. over a period of 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was then separated by suction filtration
WASH
Type
WASH
Details
washed with distilled water until the filtrate
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
a neutral reaction
CUSTOM
Type
CUSTOM
Details
The moist product was dried to a solids content of at least 98%, initially at 22° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)O
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
Step Two
Name
Quantity
188 mL
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in advance to −4° C.
ADDITION
Type
ADDITION
Details
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then rapidly cooled again to −2° C
ADDITION
Type
ADDITION
Details
3 minutes after addition of the mixture the reaction mixture, which
Duration
3 min
CUSTOM
Type
CUSTOM
Details
the product precipitated as little as 5 minutes later
CUSTOM
Type
CUSTOM
Details
After 40 minutes reaction time at −2° C. the temperature
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
was increased to 25° C. over a period of 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was then separated by suction filtration
WASH
Type
WASH
Details
washed with distilled water until the filtrate
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
a neutral reaction
CUSTOM
Type
CUSTOM
Details
The moist product was dried to a solids content of at least 98%, initially at 22° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)O
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
Step Two
Name
Quantity
188 mL
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in advance to −4° C.
ADDITION
Type
ADDITION
Details
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then rapidly cooled again to −2° C
ADDITION
Type
ADDITION
Details
3 minutes after addition of the mixture the reaction mixture, which
Duration
3 min
CUSTOM
Type
CUSTOM
Details
the product precipitated as little as 5 minutes later
CUSTOM
Type
CUSTOM
Details
After 40 minutes reaction time at −2° C. the temperature
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
was increased to 25° C. over a period of 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was then separated by suction filtration
WASH
Type
WASH
Details
washed with distilled water until the filtrate
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
a neutral reaction
CUSTOM
Type
CUSTOM
Details
The moist product was dried to a solids content of at least 98%, initially at 22° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)O
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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